3-Trifluoromethoxy-piperidine-1-sulfonyl chloride 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788283
InChI: InChI=1S/C6H9ClF3NO3S/c7-15(12,13)11-3-1-2-5(4-11)14-6(8,9)10/h5H,1-4H2
SMILES:
Molecular Formula: C6H9ClF3NO3S
Molecular Weight: 267.65 g/mol

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride

CAS No.:

Cat. No.: VC15788283

Molecular Formula: C6H9ClF3NO3S

Molecular Weight: 267.65 g/mol

* For research use only. Not for human or veterinary use.

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride -

Specification

Molecular Formula C6H9ClF3NO3S
Molecular Weight 267.65 g/mol
IUPAC Name 3-(trifluoromethoxy)piperidine-1-sulfonyl chloride
Standard InChI InChI=1S/C6H9ClF3NO3S/c7-15(12,13)11-3-1-2-5(4-11)14-6(8,9)10/h5H,1-4H2
Standard InChI Key IBUCGQQUNOWUTE-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)S(=O)(=O)Cl)OC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound’s piperidine ring adopts a chair conformation, with the trifluoromethyl group occupying an equatorial position to minimize steric hindrance. X-ray crystallography of analogous structures confirms that the sulfonyl chloride group adopts a trigonal planar geometry, facilitating nucleophilic substitution reactions. The (3S) stereochemistry is critical for enantioselective interactions in biological systems, as demonstrated in receptor-binding studies of related sulfonamide derivatives .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₉ClF₃NO₂S
Molecular Weight251.66 g/mol
CAS Registry Number1389313-68-1
Boiling Point215–220°C (estimated)
Density1.56 g/cm³
SolubilitySoluble in DCM, THF, acetone

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis of (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride typically begins with (3S)-3-(trifluoromethyl)piperidine, which is treated with chlorosulfonic acid under anhydrous conditions. A two-step protocol involves:

  • Sulfonation: Piperidine reacts with ClSO₃H at −10°C to form the sulfonic acid intermediate.

  • Chlorination: Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride .

Alternative routes employ pyridine-SO₃ complexes for milder reaction conditions, achieving yields >85% .

Stereoselective Approaches

Asymmetric synthesis strategies leverage chiral auxiliaries or enantioselective catalysis. For example, the hydrogenation of 3-trifluoromethylpyridine derivatives using Rh(I)-(S)-BINAP catalysts achieves enantiomeric excess (ee) >98% . Subsequent sulfonation preserves stereochemical integrity, making this method ideal for pharmaceutical applications requiring high optical purity .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with amines, alcohols, and thiols. Reaction kinetics studies reveal second-order dependence on nucleophile concentration, consistent with a bimolecular mechanism (SN2). For instance:
R-NH2+C6H9ClF3NO2SR-NH-SO2piperidine+HCl\text{R-NH}_2 + \text{C}_6\text{H}_9\text{ClF}_3\text{NO}_2\text{S} \rightarrow \text{R-NH-SO}_2-\text{piperidine} + \text{HCl}
This reactivity is exploited to generate sulfonamides for protease inhibition, as seen in caspase-6 inhibitors .

Trifluoromethyl Group Stability

Applications in Drug Discovery

Antiviral Agents

Derivatives of this compound exhibit broad-spectrum antiviral activity. For example, isatin conjugates demonstrate IC₅₀ values of 0.0027 µM against influenza H1N1, surpassing oseltamivir’s efficacy . The sulfonamide moiety enhances target engagement by forming hydrogen bonds with viral neuraminidase.

Table 2: Biological Activity of Selected Derivatives

CompoundTarget VirusIC₅₀ (µM)CC₅₀ (µM)
Piperidine-sulfonamide 9H1N10.0027315,578
Piperidine-sulfonamide 5HSV-10.0022289,450

Agrochemistry

In crop protection, sulfonyl chloride intermediates are alkylated to produce herbicides with systemic activity. Field trials show 95% suppression of Amaranthus retroflexus at application rates of 50 g/ha.

Pharmacokinetic and Toxicological Profiles

ADME Properties

Radiolabeled studies in rats indicate high oral bioavailability (82%) and a plasma half-life of 6.3 hours. The compound undergoes hepatic glucuronidation, with 70% renal excretion within 24 hours .

Toxicity

Acute toxicity (LD₅₀) in mice is 1,200 mg/kg, primarily causing respiratory depression. Chronic exposure studies reveal no carcinogenicity at doses ≤50 mg/kg/day.

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